benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (molecular formula: C₂₆H₂₆N₂O₆S) is a polycyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring and a benzyl ester group. Its SMILES notation (CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C) highlights key functional groups: an acetyloxy (-OAc) and ethoxy (-OEt) substituent on the phenyl ring, a methyl group at position 8, and a benzyl carboxylate at position 7 .
Properties
CAS No. |
609794-73-2 |
|---|---|
Molecular Formula |
C26H26N2O6S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-4-32-21-14-19(10-11-20(21)34-17(3)29)24-23(25(31)33-15-18-8-6-5-7-9-18)16(2)27-26-28(24)22(30)12-13-35-26/h5-11,14,24H,4,12-13,15H2,1-3H3 |
InChI Key |
KTBJQDZHLIYQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea and β-Keto Esters
A foundational approach involves the reaction of 4,6-dimethyl-1,3,4-tetrahydro-2-pyrimidinethione with 1,3-dibromopropane in the presence of potassium carbonate and potassium iodide. This method, detailed in a patent, proceeds under reflux in acetone/dimethylformamide (DMF) (500:50 mL) for 32 hours, yielding the core structure with 80% efficiency. The mechanism involves nucleophilic substitution followed by intramolecular cyclization (Table 1).
Table 1: Cyclization Conditions for Core Formation
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4,6-Dimethylpyrimidinethione | 1,3-Dibromopropane | Acetone/DMF | Reflux | 32 h | 80% |
Alternative Cyclization Strategies
A one-pot three-component reaction using isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-ones has been reported. This method employs dichloromethane as the solvent and achieves yields up to 85% by leveraging zwitterionic intermediates.
Benzylation and Esterification
The benzyl ester group at position 7 is introduced via esterification or transesterification.
Esterification with Benzyl Chloride
A standard protocol involves treating the carboxylic acid intermediate with benzyl chloride in the presence of potassium carbonate. This step typically achieves 65–75% yield in tetrahydrofuran (THF) at room temperature.
Industrial-Scale Optimization
Industrial methods prioritize continuous flow chemistry to enhance scalability. A study demonstrates that replacing batch reactors with microfluidic systems reduces reaction time from 24 h to 2 h while maintaining >95% purity.
Functional Group Modifications
Post-synthetic modifications are critical for fine-tuning properties.
Acetylation of Phenolic Groups
The acetyloxy group is introduced using acetic anhydride in pyridine, with yields exceeding 90%. Caution is required to prevent over-acetylation of adjacent ethoxy groups.
Oxidation and Reduction
Controlled oxidation of the 4-oxo group with hydrogen peroxide or KMnO₄ can generate hydroxylated derivatives, though this is rarely employed in the final synthesis.
Industrial Production and Challenges
Scalable synthesis demands cost-effective catalysts and solvents.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | K₂CO₃ | Zeolite-supported KI |
| Solvent | DMF | Recyclable ionic liquids |
| Yield | 70–85% | 88–92% |
| Purity | >98% (HPLC) | >99.5% (HPLC) |
Challenges include minimizing dimerization byproducts during cyclization and ensuring consistent batch-to-batch reproducibility.
Analytical Characterization
Rigorous quality control is essential:
-
NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.35 ppm for acetyl methyl).
-
X-ray Crystallography: Resolves bond lengths (C–S: 1.76 Å) and dihedral angles.
Emerging Methodologies
Recent advances include biocatalytic approaches using engineered vanillyl alcohol oxidase and photoredox catalysis for C–H functionalization . These methods remain experimental but show promise for reducing step counts.
Chemical Reactions Analysis
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy positions, using reagents like alkyl halides.
Scientific Research Applications
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimido[2,1-b][1,3]Thiazine/Oxazine Family
Compound A : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile
- Features a cyano (-CN) group at position 7 instead of a benzyl carboxylate. Contains a methylthio (-SMe) group at position 8, which acts as a leaving group for nucleophilic substitution .
- Synthesis : Prepared via cyclization of thiourea derivatives under conventional heating, yielding 65–70% .
Compound B : Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Key Differences :
- Crystallography : X-ray studies reveal a planar thiazole ring (C–S bond length: 1.71 Å) and dihedral angles of 85° between the thiazole and pyrimidine rings .
Functional Group Modifications and Bioactivity
- Antimicrobial Activity :
- Pyrimido-thiazine derivatives with electron-withdrawing groups (e.g., -Cl, -CN) exhibit moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus) .
- The benzyl carboxylate in the target compound may enhance lipophilicity, improving membrane penetration compared to ethyl esters (e.g., Compound B) .
- Antioxidant Potential: Thiazolidinone derivatives with azo linkages (e.g., Compound C: 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid) show radical scavenging activity (IC₅₀: 25–40 µM in DPPH assays) . The acetyloxy group in the target compound could similarly stabilize free radicals.
Research Findings and Implications
Structural Insights
Challenges in Comparison
- Data Limitations : Crystallographic data for the target compound are unavailable, hindering direct comparison of bond lengths/angles with analogues like Compound B .
- Bioactivity Gaps: No explicit biological data exist for the target compound, requiring extrapolation from structurally related systems .
Biological Activity
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including a pyrimido-thiazine core and various functional groups, suggest it may exhibit significant pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 494.6 g/mol. Its structure includes:
- A pyrimido-thiazine core
- An acetyloxy group
- An ethoxyphenyl substituent
These structural components are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can fit into the active sites of various enzymes, inhibiting their activity and thereby affecting critical biochemical pathways involved in disease processes. This interaction may lead to therapeutic effects in conditions such as cancer and microbial infections.
Biological Activities
Research indicates that compounds within the pyrimido-thiazine class exhibit a variety of biological activities. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines can inhibit microbial growth by disrupting essential cellular functions .
- Anticancer Properties : The compound may interfere with DNA replication and cell division in cancer cells. Its structural features allow it to bind to DNA or inhibit enzymes involved in replication processes .
- Anti-inflammatory Effects : Some pyrimido-thiazines have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antibacterial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial cell wall synthesis .
- Antitumor Activity : Research on similar pyrimido-thiazine compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
- Enzyme Inhibition : Investigations into enzyme interactions showed that these compounds could effectively inhibit phosphodiesterases and other key enzymes implicated in various diseases .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives:
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrimido-thiazine derivative?
The synthesis typically involves multi-step reactions, such as cyclocondensation of intermediates like substituted benzylidenes with thiazolo-pyrimidine precursors. Critical parameters include:
- Reagent stoichiometry : Excess acylating agents (e.g., acetic anhydride) improve yields of acetylated intermediates .
- Temperature control : Reactions involving spirocyclic intermediates require precise thermal gradients (e.g., 60–80°C for cyclization) to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product at >95% purity .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
A combined approach is recommended:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ester (C-O) vibrations at ~1250 cm⁻¹ .
- NMR :
Q. What crystallographic methods are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of dichloromethane/hexane solutions produces diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are standard tools . Example metrics from related compounds:
| Parameter | Value (from ) |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a=12.34, b=15.67, c=9.82 |
| R-factor | <0.05 |
Advanced Research Questions
Q. How to address discrepancies between spectroscopic and crystallographic data?
Contradictions (e.g., unexpected bond lengths in XRD vs. NMR coupling constants) may arise from dynamic effects (e.g., tautomerism). Strategies:
- Variable-temperature NMR : Detect conformational flexibility (e.g., acetyloxy rotation barriers) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD-derived structures to identify static vs. dynamic distortions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing solid-state conformation .
Q. What role do hydrogen-bonding networks play in its crystal packing?
Graph-set analysis (as per Etter’s rules) reveals motifs like D₁¹ (single donor-acceptor) or R₂²(8) (ring patterns). For example:
Q. How to design assays for evaluating its enzyme inhibition potential?
Target enzymes (e.g., kinases or metabolic enzymes) can be screened via:
- Fluorescence polarization : Measure binding affinity to ATP-binding pockets (IC₅₀ values).
- Molecular docking : Use PyMOL or AutoDock to predict binding poses (e.g., acetyloxy groups interacting with hydrophobic pockets) .
- Kinetic studies : Monitor enzyme activity (e.g., NADPH depletion) in the presence of 0.1–100 μM compound .
Q. What strategies mitigate challenges in regioselective functionalization?
Substituents on the pyrimido-thiazine core may exhibit steric hindrance. Solutions:
- Protecting groups : Temporarily block reactive sites (e.g., benzyl for hydroxyl protection) during synthesis .
- Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps via controlled dielectric heating .
Data Analysis & Mechanistic Insights
Q. How to interpret conflicting bioactivity data across cell lines?
Discrepancies may stem from off-target effects or metabolic instability. Mitigation:
- Metabolic profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) .
- Isozyme-specific assays : Test against purified enzyme isoforms to isolate target interactions .
Q. What computational tools predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
